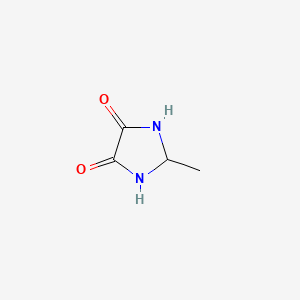

2-Methylimidazolidine-4,5-dione

CAS No.: 141916-31-6

Cat. No.: VC16810445

Molecular Formula: C4H6N2O2

Molecular Weight: 114.10 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 141916-31-6 |

|---|---|

| Molecular Formula | C4H6N2O2 |

| Molecular Weight | 114.10 g/mol |

| IUPAC Name | 2-methylimidazolidine-4,5-dione |

| Standard InChI | InChI=1S/C4H6N2O2/c1-2-5-3(7)4(8)6-2/h2H,1H3,(H,5,7)(H,6,8) |

| Standard InChI Key | CTXKQFVHRPPQIO-UHFFFAOYSA-N |

| Canonical SMILES | CC1NC(=O)C(=O)N1 |

Introduction

Chemical and Structural Properties

Molecular Characteristics

2-Methylimidazolidine-4,5-dione has the molecular formula C₄H₆N₂O₂ and a molecular weight of 114.10 g/mol. Its IUPAC name is 2-methylimidazolidine-4,5-dione, and its structure features a central imidazolidine ring with ketone groups at positions 4 and 5 and a methyl substituent at position 2. The compound’s planar geometry and electron-deficient ring system make it reactive toward nucleophilic and electrophilic agents, a property exploited in its downstream chemical transformations.

Table 1: Key Chemical Properties of 2-Methylimidazolidine-4,5-dione

| Property | Value |

|---|---|

| CAS Number | 141916-31-6 |

| Molecular Formula | C₄H₆N₂O₂ |

| Molecular Weight | 114.10 g/mol |

| IUPAC Name | 2-methylimidazolidine-4,5-dione |

| Key Functional Groups | Ketones, secondary amines |

Synthesis and Scalability

Conventional Synthesis Route

The synthesis of 2-methylimidazolidine-4,5-dione involves a condensation reaction between acetamidine hydrochloride and diethyl oxalate in methanol, with sodium methanolate acting as a base. This reaction proceeds via nucleophilic acyl substitution, forming the imidazolidine ring. The intermediate product can further react with methanol to yield 2-methoxy-2-methylimidazolidine-4,5-dione, a derivative critical for FOX-7 production .

Reaction Scheme:

-

Acetamidine hydrochloride + Diethyl oxalate → 2-Methylimidazolidine-4,5-dione (in methanol, NaOCH₃).

-

2-Methylimidazolidine-4,5-dione + Methanol → 2-Methoxy-2-methylimidazolidine-4,5-dione .

Innovations in Scalable Production

Recent research has focused on enhancing the safety and scalability of 2-methylimidazolidine-4,5-dione synthesis. A 2013 study demonstrated an improved method for converting 2-methoxy-2-methylimidazolidine-4,5-dione to 2-hydroxy-2-methylimidazolidine-4,5-dione, a novel intermediate in FOX-7 synthesis. This process eliminates hazardous byproducts like dinitromethane and reduces reliance on trifluoroacetic acid, significantly improving industrial safety .

Applications in Explosives Engineering

Role in FOX-7 Production

2-Methylimidazolidine-4,5-dione serves as a precursor in the multi-step synthesis of FOX-7, a thermally stable explosive with a detonation velocity of 8,870 m/s. FOX-7’s low sensitivity to impact and friction makes it ideal for use in mixed explosives, such as polymer-bonded explosives (PBXs) and propellants .

Key Steps in FOX-7 Synthesis:

-

Nitration of 2-hydroxy-2-methylimidazolidine-4,5-dione to form 2-(dinitromethylidene)-imidazolidine-4,5-dione.

Comparative Advantages

FOX-7 outperforms traditional explosives like RDX and HMX in safety parameters while maintaining comparable energy output. This balance has driven demand for efficient 2-methylimidazolidine-4,5-dione production methods, particularly in defense sectors prioritizing insensitive munitions.

Research Advances and Mechanistic Insights

Optimization of Reaction Conditions

Studies have identified optimal conditions for the synthesis of 2-methylimidazolidine-4,5-dione derivatives, including:

-

Temperature control (20–25°C) to prevent side reactions.

-

Use of anhydrous methanol to maximize yield (reported up to 85%).

-

Catalytic bases like sodium methanolate to accelerate ring closure .

Future Directions and Challenges

Green Chemistry Approaches

Future research aims to develop solvent-free or aqueous-phase synthesis routes to minimize environmental impact. Catalytic methods using enzymes or nanostructured materials could further enhance selectivity and yield.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume